molecular formula C3HF3N2O3S2 B3392196 1,2,5-Thiadiazol-3-yl trifluoromethanesulfonate CAS No. 870534-66-0

1,2,5-Thiadiazol-3-yl trifluoromethanesulfonate

Cat. No.: B3392196
CAS No.: 870534-66-0
M. Wt: 234.18 g/mol
InChI Key: SUNWQKIYPDHEEC-UHFFFAOYSA-N
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Description

1,2,5-Thiadiazol-3-yl trifluoromethanesulfonate is a chemical compound with the molecular formula C3HF3N2O3S2 and a molecular weight of 234.18 g/mol . It is a derivative of thiadiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure. This compound is known for its reactivity and is used in various chemical reactions and applications.

Preparation Methods

1,2,5-Thiadiazol-3-yl trifluoromethanesulfonate can be synthesized through several methods. One common synthetic route involves the reaction of 3-hydroxy-1,2,5-thiadiazole with trifluoromethanesulfonic anhydride . The reaction typically occurs under mild conditions and results in the formation of the desired triflate compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1,2,5-Thiadiazol-3-yl trifluoromethanesulfonate undergoes various chemical reactions, including:

Common reagents used in these reactions include trifluoromethanesulfonic anhydride, various nucleophiles, and amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,2,5-Thiadiazol-3-yl trifluoromethanesulfonate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,2,5-Thiadiazol-3-yl trifluoromethanesulfonate involves its reactivity as a triflate compound. The trifluoromethanesulfonate group is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles or other reactants used in the reactions.

Comparison with Similar Compounds

1,2,5-Thiadiazol-3-yl trifluoromethanesulfonate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its triflate group, which imparts high reactivity and versatility in chemical reactions.

Properties

IUPAC Name

1,2,5-thiadiazol-3-yl trifluoromethanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HF3N2O3S2/c4-3(5,6)13(9,10)11-2-1-7-12-8-2/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUNWQKIYPDHEEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NSN=C1OS(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HF3N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30826553
Record name 1,2,5-Thiadiazol-3-yl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30826553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870534-66-0
Record name 1,2,5-Thiadiazol-3-yl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30826553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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